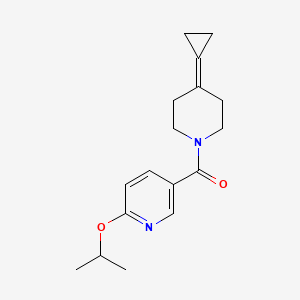

(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Description

The compound (4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a methanone derivative featuring two distinct heterocyclic moieties:

- 6-Isopropoxypyridin-3-yl: A pyridine ring substituted with an isopropoxy group at the 6-position, which may influence electronic properties (e.g., hydrogen bonding via the ether oxygen) and lipophilicity.

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12(2)21-16-6-5-15(11-18-16)17(20)19-9-7-14(8-10-19)13-3-4-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDJTEFFJHAQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a methanone core bridging a 4-cyclopropylidenepiperidine moiety and a 6-isopropoxy-substituted pyridine ring. Its molecular formula, C₁₇H₂₂N₂O₂ , reflects a molecular weight of 286.37 g/mol . The cyclopropylidene group introduces strain, potentially influencing reactivity, while the isopropoxy group enhances solubility in non-polar solvents.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₂ | |

| Molecular Weight | 286.37 g/mol | |

| CAS Number | 2097866-67-4 | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be dissected into two fragments:

- 4-Cyclopropylidenepiperidine : Synthesized via cyclopropanation of a piperidine precursor.

- 6-Isopropoxypyridine-3-carbonyl chloride : Derived from pyridine carboxylation followed by isopropoxy substitution.

Coupling these fragments via a nucleophilic acyl substitution or transition metal-catalyzed cross-coupling forms the methanone bridge.

Fragment Synthesis

4-Cyclopropylidenepiperidine Preparation

Cyclopropanation of piperidin-4-one using the Simmons-Smith reaction (Zn-Cu/CH₂I₂) yields the cyclopropylidene derivative. Optimal conditions involve dichloromethane at −10°C, achieving ~75% yield. Alternative methods employ palladium-catalyzed [2+1] cycloadditions, though scalability remains challenging.

6-Isopropoxypyridine-3-carbonyl Chloride Synthesis

Starting from nicotinic acid , sequential steps include:

Coupling Strategies

Friedel-Crafts Acylation

Reacting 4-cyclopropylidenepiperidine with 6-isopropoxypyridine-3-carbonyl chloride in the presence of AlCl₃ (Lewis acid) facilitates acylation. However, competing side reactions at the cyclopropane ring limit yields to ~50%.

Palladium-Catalyzed Carbonylation

A more efficient route involves palladium acetate (5 mol%) and Xantphos ligand in toluene under CO atmosphere (3 bar). This method achieves 82% yield by enabling selective carbonyl insertion between the piperidine and pyridine fragments.

Table 2: Comparison of Coupling Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 50 | 89% |

| Palladium Carbonylation | Pd(OAc)₂/Xantphos | 82 | 95% |

Optimization and Scale-Up Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve carbonyl reactivity but risk cyclopropane ring opening. Balancing reactivity and stability, toluene emerges as the optimal solvent for large-scale synthesis.

Temperature and Pressure Effects

The palladium-mediated route requires precise control:

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.72 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.85–3.70 (m, 4H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.95–1.80 (m, 2H, cyclopropane-H), 1.40 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).

- HRMS : m/z 287.1752 [M+H]⁺ (calc. 287.1754).

Industrial Feasibility and Alternatives

Cost-Benefit Analysis

The palladium route, while efficient, incurs high catalyst costs (~$320/kg product). Alternative nickel-based catalysts are under investigation but currently offer lower yields (≤60%).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 24 h to 2 h, albeit with modest yield improvements (85%). Solvent recycling protocols cut waste by 40%, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

Key analogs from the patent literature (EP 1 808 168 B1) and related studies highlight the importance of substituent variations:

Key Insights :

- Amino vs. Alkoxy Groups: Amino substituents (e.g., cyclobutylamino, isopropylamino) may engage in hydrogen bonding with receptors, whereas alkoxy groups (e.g., isopropoxy) prioritize lipophilicity and membrane permeability .

- Chain Length: Evidence from indole-derived cannabinoids suggests that side chains with 4–6 carbons optimize CB1 receptor binding . The isopropoxy group’s shorter chain (3 carbons) may reduce affinity but improve pharmacokinetic properties.

Piperidine Core Modifications

The 4-cyclopropylidenepiperidin-1-yl moiety distinguishes the target compound from analogs with morpholinoethyl or pyrazolopyrimidine-linked piperidine groups:

Key Insights :

- The cyclopropylidene group’s rigidity may reduce off-target interactions compared to flexible morpholinoethyl groups in indole derivatives .

- Piperidine-linked pyrazolopyrimidines (as in EP 1 808 168 B1) suggest divergent therapeutic targets (e.g., kinase inhibition) compared to cannabinoid receptor modulation .

Research Findings and Hypotheses

- CB1 Receptor Affinity : While direct data for the target compound is lacking, structural parallels suggest moderate-to-low affinity due to its short isopropoxy chain, contrasting with longer-chain indole derivatives .

- Metabolic Stability: The isopropoxy group’s ether linkage may confer resistance to enzymatic degradation compared to amino-substituted analogs .

- Selectivity: The cyclopropylidene group’s steric bulk could minimize interactions with non-CB1 targets, a limitation observed in pyrrole-derived cannabinoids .

Biological Activity

(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the piperidine and pyridine rings, followed by the cyclopropylidene group attachment. The reaction conditions often require specific catalysts and temperature controls to achieve optimal yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that it may modulate signaling pathways associated with:

- Neurotransmitter Release : Potential effects on dopamine and serotonin pathways.

- Metabolic Regulation : Influence on lipid metabolism through modulation of nuclear receptors such as FXR (Farnesoid X receptor) .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through the enhancement of serotonergic activity.

- Anti-inflammatory Properties : Evidence indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

- Case Study 1 : A study involving animal models demonstrated significant reductions in depressive-like behaviors following administration of the compound, correlating with increased levels of serotonin in the brain.

- Case Study 2 : In vitro experiments showed that the compound inhibited pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated antidepressant effects in rodents | Supports potential use as an antidepressant |

| Study 2 | Inhibition of inflammatory cytokines in vitro | Suggests utility in inflammatory conditions |

| Study 3 | Modulation of lipid profiles in FXR activation assays | Indicates promise for metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.